![molecular formula C16H26Cl2Si2Zr B3433871 Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium CAS No. 60938-59-2](/img/structure/B3433871.png)
Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium
Overview
Description
Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium is an organometallic compound with the molecular formula C22H42Cl2Si4Zr. It is a zirconium-based compound that features two cyclopentadienyl rings substituted with trimethylsilyl groups and two chlorine atoms. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium typically involves the reaction of zirconium tetrachloride with 1-(trimethylsilyl)-2,4-cyclopentadienyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the zirconium center undergoes changes in oxidation state.
Coordination Reactions: The cyclopentadienyl rings can coordinate with other metal centers, forming bimetallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, organolithium compounds, and various nucleophiles. Reactions are typically carried out in non-polar solvents such as hexane or toluene, under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Common products include substituted zirconium complexes, bimetallic complexes, and various organozirconium compounds.
Scientific Research Applications
Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Polymerization: The compound is employed in the polymerization of olefins, leading to the production of high-density polyethylene and other polymers.
Organometallic Chemistry: It serves as a precursor for the synthesis of other organometallic compounds and complexes.
Material Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism by which Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium exerts its effects involves the coordination of the cyclopentadienyl rings to the zirconium center, stabilizing the metal and facilitating various chemical reactions. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and preventing unwanted side reactions. The chlorine atoms can be easily substituted, allowing for the formation of a wide range of derivatives with different properties and reactivities.
Comparison with Similar Compounds
Similar Compounds
Dichloro-bis(cyclopentadienyl)zirconium: Similar structure but lacks the trimethylsilyl groups, resulting in different reactivity and stability.
Dichloro-bis(indenyl)zirconium: Features indenyl rings instead of cyclopentadienyl rings, leading to variations in electronic properties and reactivity.
Dichloro-bis(1-methylcyclopentadienyl)zirconium: Contains methyl-substituted cyclopentadienyl rings, affecting the steric and electronic environment around the zirconium center.
Uniqueness
Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium is unique due to the presence of trimethylsilyl groups, which provide enhanced stability and steric protection. This makes it a valuable compound for various applications in catalysis, polymerization, and material science, where stability and reactivity are crucial.
Properties
IUPAC Name |
cyclopenta-1,4-dien-1-yl(trimethyl)silane;dichlorozirconium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H13Si.2ClH.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q2*-1;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFOEMSDFHWFMI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C[CH-]C=C1.C[Si](C)(C)C1=C[CH-]C=C1.Cl[Zr+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2Si2Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


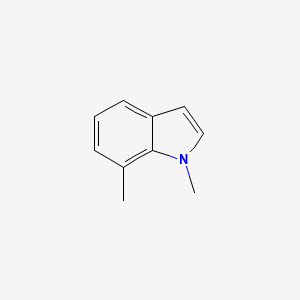


![2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid](/img/structure/B3433813.png)
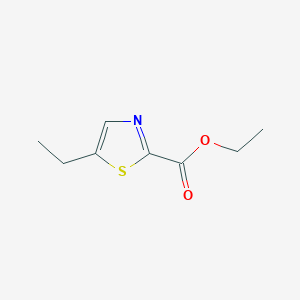
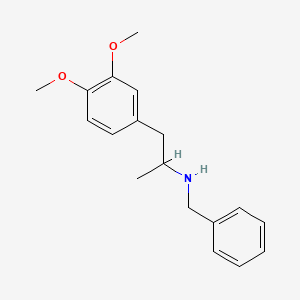
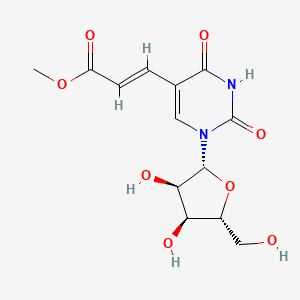
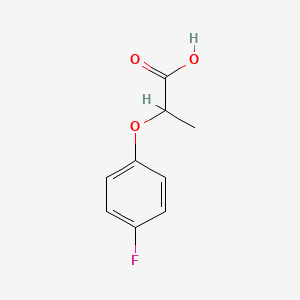
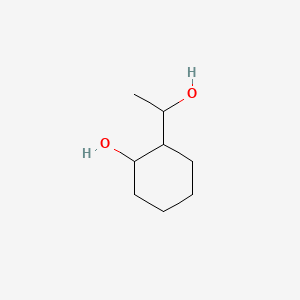
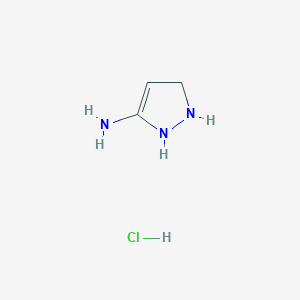
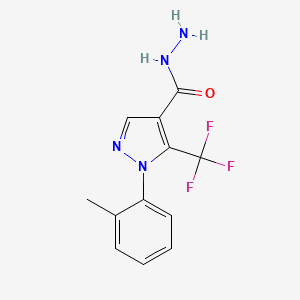
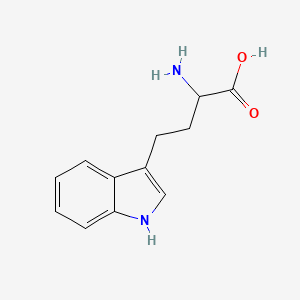
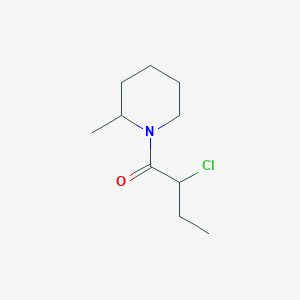
![Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate](/img/structure/B3433901.png)
